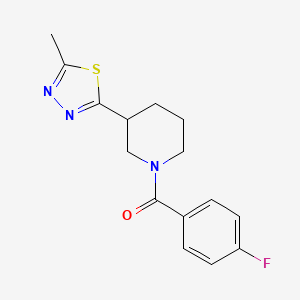

![molecular formula C18H22N4O B2388161 5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900872-30-2](/img/structure/B2388161.png)

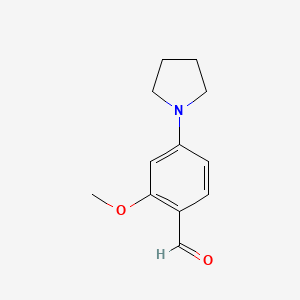

5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine class. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antitumor Activity

This compound has been used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives. These derivatives have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

CDK6 Inhibitors

The compound has been identified as a potential inhibitor of Cyclin-dependent protein kinases (CDKs), specifically CDK6. CDKs play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Fluorophores

Pyrazolo[1,5-a]pyrimidines, including this compound, have been identified as strategic compounds for optical applications. They have simpler and greener synthetic methodology and tunable photophysical properties .

Heat-Resistant Explosives

The compound has been used in the synthesis of novel fused-ring energetic compounds, which are heat-resistant explosives. These compounds exhibit excellent thermal stability and superior detonation performance .

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

The compound has been used in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives .

Mechanism of Action

Target of Action

Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives, have been shown to inhibit cyclin-dependent protein kinases (cdks) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

Similar compounds have been shown to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The probable binding model of these compounds with their targets (such as CDK6) was simulated by molecular docking .

Biochemical Pathways

Compounds that inhibit cdks can affect cell cycle regulation and transcription processes . This can lead to the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .

Result of Action

Similar compounds have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could potentially inhibit the growth of these cancer cells.

properties

IUPAC Name |

N-(2-methoxyethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-13(2)16-11-17(19-9-10-23-3)22-18(21-16)15(12-20-22)14-7-5-4-6-8-14/h4-8,11-13,19H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIXHGPWJWAQSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2388082.png)

![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)

![N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2388095.png)

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2388096.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2388097.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)